molecular formula C8H12 B3369796 1-Octen-4-yne CAS No. 24612-83-7

1-Octen-4-yne

Cat. No.: B3369796
CAS No.: 24612-83-7
M. Wt: 108.18 g/mol
InChI Key: ICBXOVYWGIDVQO-UHFFFAOYSA-N
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Description

1-Octen-4-yne is an organic compound with the molecular formula C₈H₁₂. It is an alkyne, characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .

Preparation Methods

1-Octen-4-yne can be synthesized through several methods:

Chemical Reactions Analysis

1-Octen-4-yne undergoes various chemical reactions, including:

Scientific Research Applications

1-Octen-4-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Octen-4-yne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond can participate in various reactions, such as:

Comparison with Similar Compounds

1-Octen-4-yne can be compared with other alkynes, such as:

This compound stands out due to its specific structure, which provides unique reactivity and makes it valuable in various fields of research and industry.

Properties

IUPAC Name

oct-1-en-4-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBXOVYWGIDVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70179358
Record name 1-Octen-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24612-83-7
Record name 1-Octen-4-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024612837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Octen-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70179358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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